4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring, and is further functionalized with a sulfonyl group and a methoxy-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonyl Group: The quinoxaline intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Methoxy-Substituted Phenyl Group Addition: The final step involves the coupling of the sulfonylated quinoxaline with a methoxy-substituted phenyl group, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-quinoxaline
- **4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-2,3-dihydroquinoxaline
Uniqueness
The unique combination of the sulfonyl group, methoxy-substituted phenyl group, and the quinoxaline core in 4-{[4-methoxy-3-(propan-2-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methoxy-3-propan-2-ylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)14-10-13(8-9-17(14)24-3)25(22,23)20-11-18(21)19-15-6-4-5-7-16(15)20/h4-10,12H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEAEWDKXUBUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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